Cyclopropyl 2-thiomethylphenyl ketone
Overview
Description
Cyclopropyl 2-thiomethylphenyl ketone, also known by its IUPAC name cyclopropyl [2-(methylsulfanyl)phenyl]methanone, is a chemical compound with the molecular formula C11H12OS and a molecular weight of 192.28 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group
Scientific Research Applications
Cyclopropyl 2-thiomethylphenyl ketone has found applications in various scientific research fields:
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopropyl 2-thiomethylphenyl ketone is a chemical compound with the molecular formula C11H12OS The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been reported that cyclopropyl ketones can undergo visible-light-induced photoredox catalysis, which can provide oxy-bridged macrocyclic frameworks under mild reaction conditions . The reaction proceeds through a ring-opening and an interrupted recyclization by intramolecular nucleophilic attack with the in situ generated radical cation .
Biochemical Pathways
Cyclopropyl ketones, such as this compound, can participate in the Cloke-Wilson rearrangement . This rearrangement involves the transformation of cyclopropyl ketones to dihydrofuran or dihydropyrrole derivatives through a tandem ring-opening/recyclization process
Result of Action
The compound’s ability to undergo visible-light-induced photoredox catalysis and form oxy-bridged macrocyclic frameworks suggests potential applications in synthetic chemistry .
Biochemical Analysis
Biochemical Properties
Cyclopropyl 2-thiomethylphenyl ketone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that are involved in oxidative and reductive processes. For instance, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to its subsequent oxidation. This interaction is crucial for understanding the metabolic fate of the compound and its potential effects on cellular processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound can inhibit the activity of certain kinases, leading to alterations in cell signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of fatty acids, thereby affecting lipid metabolism. Additionally, the compound can induce changes in gene expression by binding to transcription factors and modulating their activity. These interactions are critical for understanding the biochemical effects of this compound at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor that influences its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites that may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its oxidation and reduction. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate their excretion from the body. The interaction of this compound with these metabolic enzymes is crucial for understanding its overall metabolic fate and potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for different cellular compartments and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. For example, this compound can be directed to the mitochondria through interactions with mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Preparation Methods
The synthesis of cyclopropyl 2-thiomethylphenyl ketone can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 2-thiomethylbenzoyl chloride under anhydrous conditions . The reaction typically proceeds in the presence of a suitable solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Cyclopropyl 2-thiomethylphenyl ketone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, THF, and methanol, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
Cyclopropyl 2-thiomethylphenyl ketone can be compared with other similar compounds, such as:
Cyclopropyl phenyl ketone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.
Cyclopropyl 2-methylphenyl ketone: Contains a methyl group instead of a thiomethyl group, leading to variations in its chemical and biological properties.
Cyclopropyl 2-thiomethylbenzaldehyde: Contains an aldehyde group instead of a ketone group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiomethyl group, and a ketone functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-(2-methylsulfanylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCFBWHXINMIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642492 | |
Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-94-1 | |
Record name | Cyclopropyl[2-(methylthio)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.